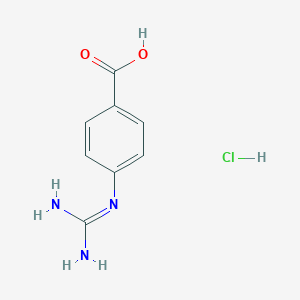![molecular formula C12H19N3 B019190 2-[(4-メチルピペラジン-1-イル)メチル]アニリン CAS No. 19577-84-5](/img/structure/B19190.png)
2-[(4-メチルピペラジン-1-イル)メチル]アニリン
概要
説明
2-[(4-Methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C12H19N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
科学的研究の応用
2-[(4-Methylpiperazin-1-yl)methyl]aniline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of tyrosine kinase inhibitors and other anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
A similar compound has been reported to target the protein s100b . The role of this protein is diverse, including regulation of protein phosphorylation and cellular calcium homeostasis.
Biochemical Pathways
Given the potential target protein s100b, it could be involved in pathways related to protein phosphorylation and calcium homeostasis .
Result of Action
Based on its potential target, it could influence processes such as protein phosphorylation and calcium homeostasis, which have wide-ranging effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline typically involves the reduction of 4-(4-Methylpiperazin-1-yl)nitrobenzene. The process includes dissolving the nitro compound in methanol, followed by the addition of a catalytic amount of palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired aniline derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 2-[(4-Methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated aniline derivatives.
類似化合物との比較
- 4-(4-Methylpiperazin-1-yl)aniline
- 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline
- 2-Amino-5-(4-methylpiperazin-1-yl)benzonitrile
Comparison: Compared to its analogs, 2-[(4-Methylpiperazin-1-yl)methyl]aniline exhibits unique properties due to the presence of the piperazine ring and the methyl group. These structural features contribute to its enhanced solubility, stability, and biological activity. The compound’s versatility in various chemical reactions and its role as an intermediate in drug synthesis highlight its significance in both research and industrial applications .
特性
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZVFSKUCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424462 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19577-84-5 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)

![2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B19134.png)





